molecular formula C9H20N2O2 B6146393 tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate CAS No. 1864893-64-0

tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate

Cat. No.: B6146393
CAS No.: 1864893-64-0
M. Wt: 188.3
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Description

tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a methylamino substituent on a propan-2-yl backbone. Its molecular formula is C₉H₂₀N₂O₂, with a molecular weight of 188.27 g/mol (exact mass: 188.152 g/mol) . The compound features stereochemical specificity at the C2 position, designated as the (2R)-enantiomer. This structural motif is critical in medicinal chemistry, where Boc-protected amines are widely used to enhance solubility and stability during synthetic workflows.

Properties

CAS No.

1864893-64-0

Molecular Formula

C9H20N2O2

Molecular Weight

188.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with (2R)-1-(methylamino)propan-2-ol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate is widely used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for investigating the behavior of carbamate-protected amines in biological systems .

Medicine: In medicinal chemistry, this compound is used in the synthesis of various pharmaceuticals. It acts as an intermediate in the production of drugs targeting neurological disorders and other medical conditions .

Industry: The compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups in the molecule. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl carbamate scaffold is versatile, with structural variations influencing reactivity, stability, and biological activity. Below is a comparative analysis of tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate and related compounds:

Tert-Butyl Carbamates with Amino Alcohol Substituents

  • tert-Butyl N-[(2R)-2-hydroxypropyl]carbamate (CAS: 119768-44-4): Structure: Features a hydroxyl group instead of methylamino at the C1 position. Applications: Intermediate in peptide synthesis; used to introduce chiral centers . Key Difference: Hydroxyl group reduces basicity compared to methylamino, altering reactivity in nucleophilic substitutions .

Tert-Butyl Carbamates with Aromatic Substituents

  • tert-Butyl [(2R)-1-(4-cyanophenyl)-3-(1,3-dioxoisoindolin-2-yl)propan-2-yl]carbamate (CAS: N/A): Structure: Contains a 4-cyanophenyl group and isoindoline-dione moiety. Synthesis: 86% yield via silica gel chromatography; characterized by LC-MS (m/z = 406 [M+H]⁺) and ¹H-NMR . Applications: Intermediate for bioactive molecules targeting neurological receptors .

Tert-Butyl Carbamates with Hydrazineyl Groups

  • tert-Butyl (S)-(1-(2-(3-chlorophenyl)hydrazineyl)-1-oxopropan-2-yl)carbamate (CAS: N/A):
    • Structure : Hydrazineyl and 3-chlorophenyl substituents.
    • Synthesis : Prepared via "Standard B" coupling (30–71% yield); anti-tubercular activity reported (MIC: <1 µg/mL) .
    • Key Difference : Hydrazineyl group enables metal chelation, enhancing antimicrobial potency .

Di-Substituted Tert-Butyl Carbamates

  • tert-Butyl N,N-diallylcarbamate (CAS: 151259-38-0):
    • Structure : Dual allyl groups on the carbamate nitrogen.
    • Applications : Building block for polymers; undergoes olefin metathesis .
    • Key Difference : Lack of stereochemical complexity compared to the target compound .

Data Tables

Table 2. Spectral Data Highlights

Compound ¹H-NMR (δ ppm) LC-MS (m/z) References
tert-Butyl [(2R)-1-(4-cyanophenyl)-...carbamate 7.70–7.75 (m, 4H, Ar-H), 4.20 (m, 1H) 406 [M+H]⁺, 306 [M-Boc]⁺
tert-Butyl (S)-hydrazineyl-carbamate 8.10 (s, 1H, NH), 1.42 (s, 9H, Boc) 313 [M+H]⁺

Key Findings and Implications

Functional Group Diversity : Substitutions like hydrazineyl or aromatic groups expand applications from antimicrobials () to CNS-targeting molecules ().

Synthetic Efficiency : Yields for tert-butyl carbamates vary widely (30–86%), influenced by steric hindrance and coupling partners .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves carbamate formation between tert-butyl carbamate and a chiral amine precursor under basic conditions. Triethylamine in dichloromethane is commonly used as a solvent system, with reaction times ranging from several hours to overnight at room temperature . Key parameters include:

  • Base selection : Triethylamine minimizes side reactions like hydrolysis.
  • Temperature control : Room temperature prevents racemization of the chiral center.
  • Solvent polarity : Dichloromethane ensures solubility while avoiding unwanted solvolysis. Yield optimization may require monitoring via TLC or HPLC to track intermediate stability, particularly for the (2R)-stereoisomer .

Q. How can the stereochemical integrity of the (2R)-configuration be validated during synthesis?

Chiral HPLC or polarimetry is essential for confirming enantiomeric excess. X-ray crystallography (e.g., PDB entry 6COY) provides definitive structural validation, as demonstrated for related carbamates bound to cytochrome P450 enzymes . Additionally, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify diastereomeric splitting patterns in derivatives, such as trifluoromethyl analogs .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in derivatives like tert-butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate?

The trifluoromethyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitutions or cyclization reactions. Stability studies (e.g., 19F^{19}\text{F}-NMR) reveal resistance to hydrolysis under acidic conditions, making it suitable for protecting-group strategies in peptide synthesis . Comparative kinetic data for trifluoro vs. non-fluorinated analogs show a 2–3× rate increase in SN2 reactions due to electron-withdrawing effects .

Q. How do structural modifications (e.g., methoxy or hydroxy substituents) influence biological activity in related carbamates?

A comparative analysis of analogs highlights:

Compound Modification Biological Activity (IC₅₀/MIC)
tert-Butyl N-(1-methoxypropan-2-yl)carbamateMethoxy groupAntimicrobial MIC = 50 µg/mL
tert-Butyl N-(1-hydroxypropan-2-yl)carbamateHydroxy groupAnticancer IC₅₀ = 30 µM
The methoxy group improves membrane permeability, while the hydroxy group enhances hydrogen bonding to targets like kinases .

Q. What experimental strategies resolve contradictions in spectroscopic data for carbamate intermediates?

Discrepancies in 13C^{13}\text{C}-NMR shifts (e.g., carbonyl carbons) may arise from solvent polarity or tautomerism. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria in solutions.
  • DFT calculations : Correlates observed shifts with predicted conformers .
  • Cross-validation : Compare data with structurally characterized analogs (e.g., tert-butyl N-[(1,1-dioxo-1λ⁶-thian-2-yl)methyl]carbamate) .

Methodological Considerations

Q. What safety protocols are critical when handling tert-butyl carbamates with reactive functional groups?

  • Protective equipment : Gloves, masks, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods for reactions involving volatile bases (e.g., triethylamine) .
  • Waste disposal : Quench residual reagents with aqueous acid/base before disposal .

Q. How can molecular docking studies predict the interaction of this carbamate with biological targets?

Using crystal structures (e.g., CYP3A4-inhibitor complexes), docking simulations (AutoDock Vina) can map hydrogen bonds between the carbamate’s NH group and active-site residues (e.g., Glu374 in CYP3A4). MD simulations further assess binding stability under physiological conditions .

Data Interpretation Challenges

Q. Why might synthetic yields vary significantly between batches despite identical reaction conditions?

Batch-to-batch variability often stems from:

  • Impurities in starting materials : Use LC-MS to verify amine precursor purity.
  • Moisture sensitivity : Anhydrous conditions are critical for carbamate stability .
  • Catalytic traces : Metal contaminants (e.g., from glassware) may accelerate decomposition .

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